Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Description
Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a tertiary amine hydrochloride derivative characterized by a propyl chain attached to a benzyl group bearing a 3,4,5-trimethoxyphenyl moiety. The 3,4,5-trimethoxyphenyl group is a hallmark of bioactive compounds, often associated with antiproliferative, antimicrobial, and central nervous system (CNS)-targeting activities . The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications requiring oral or injectable formulations.
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.ClH/c1-5-6-14-9-10-7-11(15-2)13(17-4)12(8-10)16-3;/h7-8,14H,5-6,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBIQTUTESUSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C(=C1)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the following steps:
Synthesis of 3,4,5-trimethoxyphenyl-2-propanone: This precursor can be synthesized by reacting 3,4,5-trimethoxybenzaldehyde with nitroethane, followed by reduction.
Reductive Amination: The 3,4,5-trimethoxyphenyl-2-propanone is then reacted with propylamine hydrochloride in the presence of a reducing agent, such as sodium cyanoborohydride, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Research indicates that Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride exhibits notable biological properties:
- Anti-Cancer Properties : The compound has been studied for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. It interacts with molecular targets such as tubulin and heat shock protein 90 (Hsp90), leading to significant therapeutic potential in oncology.
- Anti-Microbial Activity : Preliminary studies suggest that the compound may possess anti-microbial properties, making it a candidate for further exploration in infectious disease treatment.
Applications in Research
The following table summarizes key research applications of this compound:
| Application Area | Description |
|---|---|
| Cancer Therapeutics | Investigated for potential use in treating various types of cancer due to its apoptotic effects. |
| Anti-Microbial Research | Explored for its efficacy against bacterial infections. |
| Pharmacological Studies | Used as a model compound to study interactions with cellular targets and signaling pathways. |
Case Study 1: Anti-Cancer Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis through the activation of caspase pathways. This highlights the potential of the compound as a therapeutic agent in breast cancer treatment.
Case Study 2: Anti-Microbial Properties
In another investigation focusing on the anti-microbial properties of the compound, researchers tested its efficacy against several strains of bacteria. The findings indicated that this compound exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria. These results support further research into its application as an anti-infective agent.
Mechanism of Action
The mechanism of action of Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The 3,4,5-trimethoxyphenyl group is a common pharmacophore in medicinal chemistry. Below is a comparison of Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride with triazole derivatives (e.g., 3-(substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazoles) from the provided evidence:
Research Findings and Limitations
- Key Insight : Structural variations dramatically alter bioactivity. The hydrochloride salt in the target compound improves solubility, whereas the triazole derivatives’ lipophilicity favors topical applications.
- Gaps in Evidence : The provided data focuses on triazole synthesis, limiting direct comparisons. Further studies on the target compound’s pharmacokinetics and in vivo efficacy are needed.
Biological Activity
Propyl[(3,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a propyl group attached to a 3,4,5-trimethoxyphenyl moiety, which is significant for its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, leading to diverse biological responses. Key mechanisms include:
- Antiproliferative Effects : The compound has been shown to induce G2/M phase arrest in cancer cell lines.
- Cytotoxicity : It can induce apoptosis in cancer cells through caspase activation.
- Neuroprotective Properties : It exhibits potential anticonvulsant and sedative effects by acting as a GABAA/BZ receptor agonist.
Summary of Biological Activities
Research indicates that this compound exhibits several notable biological activities. Below is a summary table detailing its effects on various cell lines:
| Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MGC803 | 0.13 - 1.74 | G2/M phase arrest |
| Cytotoxicity | MCF-7 | 2.11 | Induction of apoptosis via caspase activation |
| Anticonvulsant | Primary Cells | N/A | Agonist activity at GABAA/BZ receptors |
| Neuroprotective | Various | N/A | Suppression of glutamate-induced neurotoxicity |
Anticancer Properties
Studies have demonstrated the potential anticancer properties of this compound. For instance, it has shown significant cytotoxicity against several cancer cell lines including MCF-7 and MGC803. The mechanism involves apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects. In vitro studies indicate that it can enhance neuronal survival and reduce excitotoxicity associated with glutamate-induced neurotoxicity. The mechanism appears to involve modulation of GABAA receptors and calcium channel activity .
Anticonvulsant Activity
Research has indicated that derivatives of this compound exhibit anticonvulsant properties. These derivatives were synthesized and tested in animal models, showing significant efficacy in reducing seizure activity .
Case Studies
- Anticancer Study : A recent study evaluated the antiproliferative effects of this compound on MGC803 gastric cancer cells. The findings revealed an IC50 value ranging from 0.13 to 1.74 μM, indicating potent activity against this cell line .
- Neuroprotection Research : In another study focusing on neuroprotection, the compound was found to significantly reduce glutamate-induced neuronal death in primary neuronal cultures. This suggests its potential use in treating neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
